
Octadec-9-ene-1,18-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-9-ene-1,18-diol: is a long-chain aliphatic diol with the molecular formula C18H36O2 . It is characterized by the presence of a double bond at the 9th position and hydroxyl groups at the 1st and 18th positions. This compound is a significant component in the study of suberin, a biopolymer found in plant cell walls, particularly in the protective layers of tubers and roots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenolysis and Deuterolysis: Octadec-9-ene-1,18-diol can be synthesized through the hydrogenolysis or deuterolysis of suberin monomers.
Epoxidation and Hydration: Another method involves the epoxidation of octadec-9-enoic acid followed by hydration to yield this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octadec-9-ene-1,18-diol can undergo oxidation reactions to form corresponding dicarboxylic acids.
Reduction: The compound can be reduced to form saturated diols.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Dicarboxylic Acids: Formed through oxidation.
Saturated Diols: Formed through reduction.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Science: Octadec-9-ene-1,18-diol is used in the synthesis of polyesters and polyurethanes due to its bifunctional nature.
Biology:
Plant Biochemistry: It is a key component in the study of suberin biosynthesis and its role in plant defense mechanisms.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its amphiphilic properties.
Industry:
Mecanismo De Acción
The mechanism of action of octadec-9-ene-1,18-diol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Octadec-9-ene-1,12-diol: Similar structure but with hydroxyl groups at the 1st and 12th positions.
Octadec-9-ene-1,18-dioic acid: Similar structure but with carboxyl groups instead of hydroxyl groups.
Uniqueness:
Propiedades
Número CAS |
23155-84-2 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
octadec-9-ene-1,18-diol |
InChI |
InChI=1S/C18H36O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2,19-20H,3-18H2 |
Clave InChI |
XUSRQFSIUJWCKT-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCO)CCCC=CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




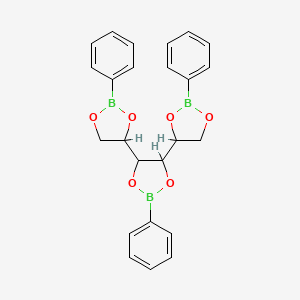
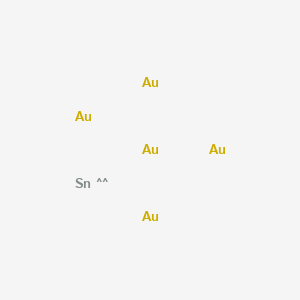
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
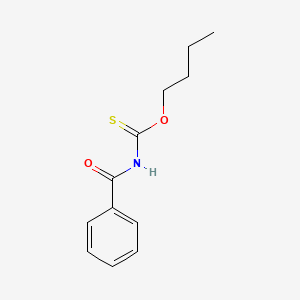
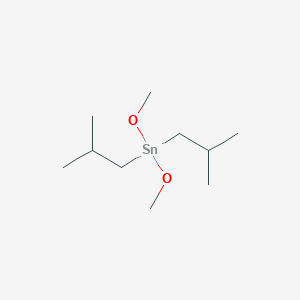
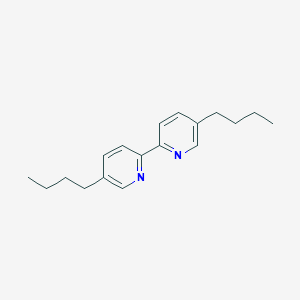
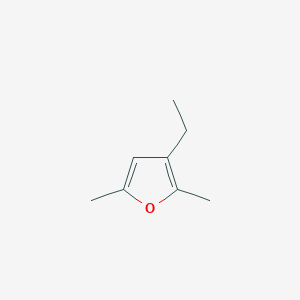

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
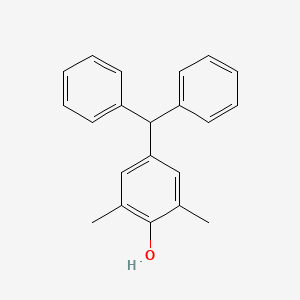
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
